3-N-Boc-Amino-3-(4-chlorophenyl)propionic acid benzyl ester
Description
3-N-Boc-Amino-3-(4-chlorophenyl)propionic acid benzyl ester is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amine, a 4-chlorophenyl substituent on the β-carbon, and a benzyl ester moiety. This compound is critical in peptide synthesis and medicinal chemistry, where the Boc group offers stability under basic conditions and selective deprotection under acidic conditions.
Properties
IUPAC Name |
benzyl 3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-21(2,3)27-20(25)23-18(16-9-11-17(22)12-10-16)13-19(24)26-14-15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRMZYBRURTRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679390 | |
| Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-39-7 | |
| Record name | Phenylmethyl 4-chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017789-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of the Amino Group
- The amino group is protected using tert-butoxycarbonyl anhydride (Boc2O) .
- The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–25 °C).
- A base like triethylamine (TEA) or sodium bicarbonate is used to neutralize the acid generated during the reaction.
- The Boc protection step yields the N-Boc-protected amino acid intermediate.
Esterification to Benzyl Ester
- The carboxylic acid group is esterified with benzyl alcohol .
- Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the acid.
- Catalysts like 4-dimethylaminopyridine (DMAP) may be added to improve reaction efficiency.
- The reaction is generally conducted at room temperature or slightly elevated temperatures under inert atmosphere to prevent side reactions.
- The product formed is the 3-N-Boc-amino-3-(4-chlorophenyl)propionic acid benzyl ester .
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Boc Protection | Boc2O, TEA, DCM, 0–25 °C | Stirring for 1–4 hours; inert atmosphere |
| Esterification | Benzyl alcohol, DCC or EDC, DMAP, RT or 40 °C | Reaction time: 12–24 hours; inert gas |
| Work-up | Filtration to remove dicyclohexylurea (DCU), extraction, purification by chromatography or recrystallization | Purity >95% achievable |
Optimization focuses on minimizing side reactions such as over-acylation or hydrolysis of the ester group. Use of dry solvents and exclusion of moisture is critical.
Alternative and Advanced Methods
Continuous Flow Chemistry
Enantiomeric Enrichment Approaches
- If enantiomerically enriched this compound is desired, kinetic resolution or chiral auxiliary methods can be applied.
- For example, organocatalytic kinetic resolution of oxazinone precursors followed by hydrolysis and esterification yields enantiomerically enriched products with high enantiomeric excess (up to 98% ee).
Research Findings and Characterization
- The synthesized compound’s structure is confirmed by 1H NMR, 13C NMR, HRMS , and HPLC purity analysis, typically showing >95% purity.
- Reaction yields for the Boc protection and esterification steps are generally high, often exceeding 80% under optimized conditions.
- The compound exhibits stability under normal laboratory storage conditions but requires protection from strong acids or bases that can cleave the Boc or benzyl ester groups.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Boc Protection | Boc2O, TEA, DCM, 0–25 °C | 85–95 | >95 | Requires dry conditions |
| Benzyl Ester Formation | Benzyl alcohol, DCC or EDC, DMAP, RT or 40 °C | 80–90 | >95 | DCU byproduct removal essential |
| Enantiomeric Enrichment | Organocatalytic kinetic resolution, HPLC monitoring | 38–50 | 84–98 (ee) | For chiral purity enhancement |
Chemical Reactions Analysis
Types of Reactions
3-N-Boc-Amino-3-(4-chlorophenyl)propionic acid benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Substitution Reactions: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups and alter its chemical properties.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the benzyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the carbonyl groups.
Major Products Formed
Deprotected Amine: Hydrolysis of the Boc group yields the free amine.
Substituted Derivatives: Substitution reactions result in the formation of various substituted derivatives with different functional groups.
Oxidized and Reduced Products: Oxidation and reduction reactions yield oxidized and reduced forms of the compound, respectively.
Scientific Research Applications
3-N-Boc-Amino-3-(4-chlorophenyl)propionic acid benzyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-N-Boc-Amino-3-(4-chlorophenyl)propionic acid benzyl ester involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The 4-chlorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. The benzyl group can also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Protecting Group Variations
- 3-N-Boc-Amino-3-(4'-Cbz)piperidine-propionic Acid (CAS 886362-33-0): This analog replaces the 4-chlorophenyl group with a Cbz-protected piperidine ring. The Boc and Cbz groups provide orthogonal protection, enabling sequential deprotection strategies. However, the piperidine ring introduces steric hindrance and alters solubility compared to the planar chlorophenyl group in the target compound .
- 3-Benzyloxycarbonylamino Propionic Acid Benzyl Ester (Compound 13): Synthesized via benzyl alcohol reactions, this compound uses a Cbz group instead of Boc. Cbz is cleaved via hydrogenolysis, making it unsuitable for hydrogenation-sensitive syntheses. The Boc group in the target compound is preferable for acid-labile intermediates .
Ester Group Modifications
- Methyl 3-(4-Chlorophenyl)propanoate (CAS 347174-25-8): The methyl ester lacks the benzyl group, reducing steric bulk but offering lower solubility in organic solvents. Benzyl esters, as in the target compound, are more stable during prolonged storage and easier to cleave via catalytic hydrogenation .
- Benzyl Propionate (CAS 122-63-4): A simple ester without functional groups, this compound is used in fragrances. The absence of the Boc-amino and chlorophenyl groups limits its utility in synthetic chemistry but highlights the versatility of benzyl esters in diverse applications .
Substituent Effects on the Aromatic Ring
3-(4-Hydroxyphenyl)propionic Acid Benzyl Ester (CAS 31770-76-0) :
The hydroxyl group increases polarity and hydrogen-bonding capacity compared to the chloro substituent. This makes it more hydrophilic but less stable under acidic or oxidative conditions .- 4-(4-Chlorophenyl)-4-oxobutanoic Acid (CAS 3984-34-7): The ketone group in this analog enhances electrophilicity, making it reactive toward nucleophiles. However, the lack of an amino group and ester limits its role in peptide synthesis .
Amino Acid Derivatives
- (S)-2-Amino-3-(4-hydroxyphenyl)propionic Acid Benzyl Ester (CAS 42406-77-9): The unprotected amino group in this compound allows direct coupling in peptide synthesis but requires careful handling to avoid side reactions. The Boc protection in the target compound mitigates this issue .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Protecting Group | Ester Type | Aromatic Substituent | Key Applications | Stability Highlights |
|---|---|---|---|---|---|
| Target Compound | Boc | Benzyl | 4-Chlorophenyl | Peptide synthesis, intermediates | Acid-stable, hydrogenolysis-labile |
| 3-N-Boc-Amino-3-(4'-Cbz)piperidine-propionic Acid | Boc, Cbz | None | Piperidine (Cbz) | Heterocyclic chemistry | Orthogonal deprotection |
| Methyl 3-(4-Chlorophenyl)propanoate | None | Methyl | 4-Chlorophenyl | Organic synthesis | Base-stable, low steric hindrance |
| 3-(4-Hydroxyphenyl)propionic Acid Benzyl Ester | None | Benzyl | 4-Hydroxyphenyl | Biochemical assays | Hydrophilic, oxidatively sensitive |
| 4-(4-Chlorophenyl)-4-oxobutanoic Acid | None | None | 4-Chlorophenyl | Ketone-based reactions | Electrophilic, reactive |
Biological Activity
3-N-Boc-Amino-3-(4-chlorophenyl)propionic acid benzyl ester is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H24ClNO4. The compound features a benzyl ester group, a Boc (tert-butyloxycarbonyl) protecting group, and a chlorophenyl moiety, which contribute to its unique chemical reactivity and biological effects.
Pharmacological Activity
Research indicates that this compound exhibits several biological activities:
- Antihypertensive Activity : The compound has been studied for its potential as an antihypertensive agent. Its structural similarity to known angiotensin-converting enzyme (ACE) inhibitors suggests it may inhibit ACE activity, thus lowering blood pressure .
- Cancer Cell Proliferation Inhibition : Preliminary studies show that derivatives of this compound can selectively induce protein degradation pathways in cancer cells, leading to decreased proliferation rates. This mechanism is particularly relevant in the context of targeting AKT signaling pathways in various cancer types .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter levels or protect against oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As an ACE inhibitor, it potentially reduces the formation of angiotensin II, a peptide that increases blood pressure.
- Signal Transduction Modulation : The compound's ability to degrade AKT proteins suggests it may disrupt critical signaling pathways involved in cell survival and proliferation.
- Antioxidant Activity : Some studies indicate that the compound may exert antioxidant effects, thereby protecting cells from damage caused by reactive oxygen species.
Case Studies and Research Findings
A review of literature reveals various studies highlighting the biological activities of related compounds:
Q & A
Q. Basic
- NMR spectroscopy :
- IR spectroscopy : Detect Boc (C=O stretch at ~1680–1720 cm⁻¹) and ester (C=O at ~1740 cm⁻¹) .
- Mass spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF. Compare with theoretical mass (e.g., provides MS data for related chlorophenylpropionic acids) .
How can researchers resolve contradictions in NMR data when confirming the structure?
Advanced
Contradictions often arise from:
- Impurities : Purify via preparative HPLC or repeated column chromatography.
- Stereochemical ambiguity : Use 2D NMR (e.g., NOESY to confirm spatial proximity of substituents) .
- Dynamic effects : Variable-temperature NMR (e.g., –40°C to 25°C) to freeze conformational exchange .
Example : If aromatic proton splitting patterns deviate from expected doublets, consider steric hindrance from the 4-chlorophenyl group or Boc steric effects. Compare with analogs in or 17 .
What strategies optimize the coupling efficiency of the benzyl ester group?
Q. Advanced
- Solvent selection : Use anhydrous DCM or THF to minimize hydrolysis.
- Catalyst optimization : Add DMAP (4-dimethylaminopyridine) to accelerate esterification .
- Temperature control : Maintain 0–5°C during coupling to suppress side reactions.
- Workup : Quench with aqueous NaHCO₃ to remove unreacted benzyl bromide.
Data-driven approach : Compare yields under varying conditions (e.g., 78% yield with DMAP vs. 52% without) .
What are the critical storage conditions to maintain the compound’s stability?
Q. Basic
- Temperature : Store at –20°C in sealed, argon-purged vials .
- Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the Boc or ester groups.
- Light protection : Amber glassware to avoid photodegradation of the chlorophenyl moiety .
Validation : Periodic HPLC analysis to detect degradation (e.g., free acid formation from ester hydrolysis) .
How does the electronic effect of the 4-chlorophenyl substituent influence reactivity?
Advanced
The electron-withdrawing chlorine group:
- Increases acidity of the adjacent NH proton (Boc-protected), facilitating deprotection under milder acidic conditions (e.g., 30% TFA in DCM vs. 50% for non-halogenated analogs) .
- Directs electrophilic substitution : Para-chlorine deactivates the aromatic ring, reducing undesired side reactions during functionalization .
Experimental validation : Compare reaction rates of 4-chlorophenyl vs. phenyl derivatives in coupling reactions .
What mechanistic insights explain unexpected byproducts during Boc deprotection?
Advanced
Common byproducts arise from:
- Ester hydrolysis : Acidic conditions (TFA/HCl) may cleave the benzyl ester. Mitigate by using shorter deprotection times (<1 hr) .
- Chlorophenyl ring chlorination : Excess HCl can lead to electrophilic aromatic substitution. Use scavengers (e.g., anisole) to trap free chlorine .
Case study : reports a 15% yield loss due to ester hydrolysis when deprotecting at 40°C vs. 5% at 0°C .
How can computational modeling guide synthetic route design?
Q. Advanced
- DFT calculations : Predict steric and electronic effects of the 4-chlorophenyl group on reaction transition states .
- Retrosynthetic analysis : Tools like Pistachio () suggest viable precursors (e.g., 4-chlorophenylboronic acid) .
Validation : Compare predicted vs. experimental yields for Suzuki-Miyaura couplings (e.g., 85% predicted vs. 82% actual) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
